molecular formula C24H34N2O2 B14284049 4-(5-Tridecylpyrimidin-2-YL)benzoic acid CAS No. 137109-27-4

4-(5-Tridecylpyrimidin-2-YL)benzoic acid

Katalognummer: B14284049
CAS-Nummer: 137109-27-4
Molekulargewicht: 382.5 g/mol
InChI-Schlüssel: GTDVEWIKBYMHBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-Tridecylpyrimidin-2-YL)benzoic acid is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a benzoic acid moiety attached to a pyrimidine ring, which is further substituted with a tridecyl chain. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Tridecylpyrimidin-2-YL)benzoic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

    Attachment of the Tridecyl Chain: The tridecyl chain can be introduced through a nucleophilic substitution reaction using a tridecyl halide and a suitable nucleophile.

    Coupling with Benzoic Acid: The final step involves coupling the pyrimidine derivative with benzoic acid using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Tridecylpyrimidin-2-YL)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(5-Tridecylpyrimidin-2-YL)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-(5-Tridecylpyrimidin-2-YL)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Pyridin-4-yl)benzoic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    4-(2,5-Dimethylpyrrol-1-yl)benzoic acid: Contains a pyrrole ring instead of a pyrimidine ring.

    4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains a prop-2-yn-1-yloxy group instead of a tridecyl chain.

Uniqueness

The uniqueness of 4-(5-Tridecylpyrimidin-2-YL)benzoic acid lies in its tridecyl chain, which imparts distinct physicochemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

137109-27-4

Molekularformel

C24H34N2O2

Molekulargewicht

382.5 g/mol

IUPAC-Name

4-(5-tridecylpyrimidin-2-yl)benzoic acid

InChI

InChI=1S/C24H34N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-20-18-25-23(26-19-20)21-14-16-22(17-15-21)24(27)28/h14-19H,2-13H2,1H3,(H,27,28)

InChI-Schlüssel

GTDVEWIKBYMHBN-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.